Product packaging for Indinavir sulfate hydrate(Cat. No.:CAS No. 2129529-26-4)

Indinavir sulfate hydrate

Cat. No.: B12343724
CAS No.: 2129529-26-4
M. Wt: 729.9 g/mol
InChI Key: PIJYNLHMSSPSGX-NOYQBWMBSA-N
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Description

Historical Trajectory of Indinavir (B1671876) Sulfate (B86663) Hydrate (B1144303) Discovery and Pre-Clinical Development

The discovery of Indinavir was a product of the intensive research efforts in the late 1980s and early 1990s to develop small-molecule drugs against HIV, spurred by the challenges in creating an effective vaccine. medchemica.com Researchers focused on the HIV protease enzyme as a key therapeutic target. medchemica.comwikipedia.org Scientists at Merck, using structure-based drug design and molecular modeling, refined earlier inhibitor designs to improve potency and oral bioavailability. medchemica.comwikipedia.orgacs.org

This effort led to the synthesis of indinavir, assigned the compound number L-735,524, in January 1992. wikipedia.org Following its synthesis, preclinical animal testing began a few months later. wikipedia.org These initial studies in rats, dogs, and monkeys were designed to characterize the drug's absorption, distribution, metabolism, and excretion. nih.gov The studies revealed marked species differences in elimination kinetics and bioavailability, which were largely attributed to differences in hepatic first-pass metabolism. nih.gov In rats, indinavir was found to be widely distributed throughout the body, with limited penetration of the blood-brain barrier but rapid transfer into the lymphatic system, a clinically relevant finding given the depletion of CD4 lymphocytes in HIV. nih.gov Metabolism was identified as the primary route of elimination across all species studied. nih.gov The successful preclinical phase paved the way for human trials starting in September 1992 and eventual FDA approval in March 1996. acs.orgwikipedia.org

Table 1: Preclinical Pharmacokinetic Parameters of Indinavir in Animal Models

ParameterRatDogMonkey
Plasma Clearance (ml/min/kg) 1071636
Oral Bioavailability (%) 247219
Data sourced from preclinical studies characterizing the drug in different species. nih.gov

Evolution of Indinavir Sulfate Hydrate Salt Forms and Pharmaceutical Development Considerations

The initial development of indinavir utilized a free base monohydrate form. sci-hub.secrystalpharmatech.com However, this form presented significant challenges, including pH-dependent solubility and variable absorption kinetics in both rats and dogs. sci-hub.secrystalpharmatech.com This variability led to unpredictable blood levels, posing a risk to consistent therapeutic efficacy. sci-hub.se

To address these issues, researchers developed a sulfate salt of indinavir. sci-hub.se This salt form demonstrated higher aqueous solubility compared to the monohydrate. sci-hub.se The crystalline sulfate salt ethanolate (B101781) was ultimately selected as the lead form for further development. crystalpharmatech.com It exhibited an aqueous solubility exceeding 500 mg/ml, creating a solution with a pH below 3.0, which facilitated its dissolution in the gastrointestinal tract and provided a more favorable pharmacokinetic profile. sci-hub.secrystalpharmatech.com

Despite its solubility advantages, the sulfate salt ethanolate presented its own set of pharmaceutical development challenges. crystalpharmatech.com The primary concerns were its significant hygroscopicity (tendency to absorb moisture from the air) and the potential for physical form changes at elevated humidity, which could even lead to it becoming amorphous. crystalpharmatech.comresearchgate.net The compound was also found to be unstable in acidic solutions, which was a stability risk for a solid salt form intended to dissolve in the stomach. crystalpharmatech.com Extensive studies revealed that the drug substance and product were prone to rapid degradation at temperatures above 40°C and relative humidity above 30%. crystalpharmatech.com Consequently, specific manufacturing processes, such as dry granulation, and controlled storage conditions (below 30% relative humidity) were implemented to ensure the stability and integrity of the final drug product. crystalpharmatech.com Research has also characterized different solid-state forms of indinavir sulfate, noting that conversions between forms during pharmaceutical processing can alter the dissolution rate. researchgate.net

Table 2: Comparison of Early Indinavir Forms

CharacteristicFree Base MonohydrateSulfate Salt Ethanolate
Solubility pH-dependent, limitedHigh aqueous solubility (>500 mg/ml)
Absorption Variable, unpredictableImproved, more consistent
Key Challenge Inconsistent bioavailabilityHygroscopicity, chemical and physical stability
This table summarizes the key differences that guided the selection of the sulfate salt for pharmaceutical development. sci-hub.secrystalpharmatech.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H51N5O9S B12343724 Indinavir sulfate hydrate CAS No. 2129529-26-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2129529-26-4

Molecular Formula

C36H51N5O9S

Molecular Weight

729.9 g/mol

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid;hydrate

InChI

InChI=1S/C36H47N5O4.H2O4S.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4);1H2/t28-,29+,31+,32-,33+;;/m1../s1

InChI Key

PIJYNLHMSSPSGX-NOYQBWMBSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Inhibition of HIV-1 Protease Enzyme Activity

The primary mechanism of action for Indinavir (B1671876) is the potent and selective inhibition of the HIV-1 protease enzyme. rndsystems.comtocris.comnih.gov This enzyme is a homodimeric aspartyl protease essential for the virus's replication and maturation. tandfonline.comdovepress.comwikipedia.org Each monomer of the protease contributes a catalytic aspartate residue (Asp25) to the active site, which is crucial for its enzymatic function. dovepress.comwikipedia.org

Indinavir functions as a selective, competitive, and reversible inhibitor of the HIV-1 protease. patsnap.commims.com It is designed as a peptidomimetic, a structural analog of the Phe-Pro protease cleavage site, which allows it to bind with high affinity to the active site of the enzyme. medchemexpress.comscielo.br The binding of Indinavir to the active site prevents the natural viral polyprotein substrates from accessing it. patsnap.comdrugbank.comncats.io

The interaction is characterized by specific molecular bonds. The hydroxyl group of the Indinavir molecule forms strong hydrogen bonds with the carboxyl groups of the catalytic dyad, Asp25 and Asp25', located in the active site of the protease. dovepress.complos.org This interaction mimics the tetrahedral transition state of the natural substrate cleavage reaction, effectively "locking" the inhibitor in the active site and rendering the enzyme inactive. wikipedia.org The inhibitor-contacting residues within the protease active site are relatively conserved and include Gly27, Asp29, and Asp30. dovepress.comnih.gov The high affinity and specificity of Indinavir for the HIV-1 protease are demonstrated by its low inhibition constants (Kᵢ).

EnzymeInhibition Constant (Kᵢ)
HIV-1 Protease0.52 nM - 0.54 nM rndsystems.comtocris.commedchemexpress.com
HIV-2 Protease3.3 nM rndsystems.comtocris.com
Table 1: Inhibition constants (Kᵢ) of Indinavir for HIV proteases.

The HIV-1 protease plays an indispensable role late in the viral replication cycle by cleaving newly synthesized Gag and Gag-Pol polyprotein precursors. dovepress.comimmunopaedia.org.zafda.govnih.gov This proteolytic cleavage is a critical step that processes the polyproteins into individual, mature, and functional proteins, such as matrix, capsid, nucleocapsid, and the viral enzymes themselves (protease, reverse transcriptase, and integrase). dovepress.comnih.govtocris.com

By inhibiting the protease, Indinavir directly prevents this cleavage. drugbank.comncats.io The lack of processing of the Gag and Gag-Pol polyproteins results in the assembly and release of structurally disorganized, immature, and non-infectious viral particles. patsnap.commims.comimmunopaedia.org.zafda.govclinicaltrialsarena.comscbt.com These immature virions are incapable of completing the maturation process, which involves significant structural rearrangements to form the characteristic conical core, and are therefore unable to infect new host cells. scielo.brnih.gov This disruption of the viral lifecycle effectively limits the spread of the virus. scielo.br The development of resistance to Indinavir has been associated with mutations not only in the protease gene itself but also in the Gag substrate cleavage sites, highlighting the critical nature of this interaction. nih.govnih.govasm.org

Comparative Enzymatic Specificity: HIV-1 Protease vs. Human Aspartic Endopeptidases

Indinavir is recognized for its high selectivity for the viral HIV-1 protease over human aspartic proteases. rndsystems.comtocris.com The structural features of the HIV-1 protease active site, including the flexible β-hairpin flaps covering it, differ sufficiently from those of human aspartic endopeptidases, allowing for targeted inhibition. wikipedia.orgnih.gov For instance, research comparing Indinavir's activity against HIV-1 protease and its closest human structural homolog, renin, demonstrated very high specificity for the viral enzyme. researchgate.net

However, at therapeutic concentrations, some off-target interactions with human enzymes have been observed. Indinavir can act as a competitive inhibitor of the insulin-responsive glucose transporter GLUT4, a human protein, which provides a mechanistic insight into some metabolic side effects associated with first-generation protease inhibitors. dovepress.comnih.govplos.org It also inhibits cytochrome P450 3A4 (CYP3A4), a key enzyme in human drug metabolism. drugbank.comnih.gov Studies have also explored the inhibitory effects of HIV protease inhibitors on other aspartic proteases, such as the secreted aspartic proteases of Candida albicans, where Indinavir showed a lesser effect compared to other protease inhibitors like ritonavir (B1064) and saquinavir (B1662171). nih.gov Similarly, Indinavir did not show significant inhibition of the human proteasome at concentrations up to 30 µM. researchgate.net This indicates a high, though not absolute, selectivity for its primary viral target.

Pre Clinical Antiviral Activity and Resistance Mechanisms

In Vitro Antiretroviral Activity Profiling

Indinavir (B1671876) sulfate (B86663) hydrate (B1144303) demonstrates potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) protease in various in vitro systems. nih.govnih.govashpublications.org Its efficacy has been evaluated in several cell lines, including CEM-SS, MT4, Jurkat, and PM1 T-cell lines. nih.govnih.gov In these cellular models, indinavir effectively inhibits viral replication. nih.gov Studies have also investigated the effects of indinavir on lymphocyte activation and apoptosis in peripheral blood mononuclear cell (PBMC) cultures from both HIV-infected and uninfected individuals. nih.govashpublications.org In these primary cells, indinavir was found to interfere with cell-cycle progression, leading to an arrest in the G0/G1 phase, which may indirectly contribute to prolonging cell survival by preventing their entry into the cell cycle. nih.govashpublications.org

Cell Line/SystemObservation
CEM-SS and MT4 cellsDemonstrated anti-HIV activity. nih.gov
Jurkat and PM1 T-cell linesUsed to investigate effects on lymphocyte activation and apoptosis. nih.govashpublications.org
PBMC culturesIndinavir inhibited lymphoproliferative responses and caused cell-cycle arrest in the G0/G1 phase. nih.govashpublications.org

The use of indinavir in combination with other antiretroviral agents has been shown to significantly reduce the incidence of resistance mutations. nih.gov This suggests that maximal suppression of viral replication through combination therapy can lead to long-term control of HIV-1 infection. nih.gov

Pharmacokinetic interactions are a key aspect of combination therapy. For instance, ritonavir (B1064), a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, can significantly increase the plasma concentrations of indinavir. nih.gov This allows for different dosing strategies of indinavir when co-administered with ritonavir. nih.gov Conversely, agents like nevirapine (B1678648) can reduce the plasma concentration of indinavir. nih.gov The goal of such combinations is often to improve the therapeutic index and manage viral resistance. nih.gov

Molecular Basis of HIV-1 Protease Resistance to Indinavir Sulfate Hydrate

Resistance to indinavir is a complex process that involves the accumulation of multiple amino acid substitutions in the viral protease gene. nih.govnih.gov High-level resistance typically requires several mutations, and the evolution of this resistance is cumulative, necessitating ongoing viral replication. nih.goved.ac.uk At least 11 amino acid positions have been identified as potential contributors to phenotypic resistance to indinavir. nih.goved.ac.uk

No single substitution is responsible for resistance in all cases, indicating multiple genetic pathways to resistance. nih.gov However, alterations at residues M46 (to Isoleucine or Leucine) and/or V82 (to Alanine, Phenylalanine, or Threonine) are frequently observed in resistant isolates. nih.gov The development of measurable resistance (greater than or equal to a four-fold increase in the concentration required for inhibition) necessitates at least three amino acid substitutions. nih.gov Further decreases in susceptibility occur with the stepwise accumulation of additional mutations. nih.gov

Table of Resistance-Associated Mutations:

Mutation Position Amino Acid Substitution
10 Isoleucine (I)
46 Isoleucine (I), Leucine (L)
48 Valine (V)
54 Valine (V)
71 Valine (V)
82 Alanine (A), Phenylalanine (F), Threonine (T)

This table includes some of the key mutations associated with indinavir resistance based on multiple studies. nih.goved.ac.uknih.gov

Viral variants that are resistant to indinavir often exhibit cross-resistance to other HIV-1 protease inhibitors. nih.gov The specific patterns of cross-resistance can vary. For example, phenotypic drug resistance assays on post-treatment samples from patients who developed resistance to ritonavir showed significant cross-resistance to indinavir (approximately 30-fold) and partial cross-resistance to saquinavir (B1662171) (approximately five-fold). irsicaixa.es

The development of multiple mutations in the protease gene after treatment with one protease inhibitor, such as saquinavir, can impact the efficacy of subsequent treatment with indinavir. nih.gov Studies have identified numerous mutations at various positions in the protease enzyme that contribute to decreased susceptibility to a range of protease inhibitors, including indinavir. nih.gov For indinavir specifically, 31 mutations have been associated with decreased susceptibility. nih.gov

In addition to mutations within the protease gene itself, mutations in the cleavage sites of the Gag polyprotein substrate play a significant role in resistance to protease inhibitors, including indinavir. nih.govmdpi.com These mutations can emerge in patients receiving protease inhibitor therapy and are an important determinant of HIV-1 resistance. nih.gov

Structural and Dynamic Insights into Drug Resistance

The emergence of drug-resistant variants of HIV-1 is a significant challenge in antiviral therapy. For protease inhibitors (PIs) like Indinavir, resistance is primarily associated with the accumulation of multiple amino acid substitutions in the viral protease. nih.govnih.gov Understanding the structural and dynamic consequences of these mutations is crucial for comprehending the molecular mechanisms of resistance and for the rational design of next-generation inhibitors.

Simulations of Indinavir complexed with wild-type (WT) and various drug-resistant mutant proteases have been conducted to elucidate the underpinnings of resistance. nih.govresearchgate.net For instance, one study performed one-nanosecond MD simulations on solvated complexes of Indinavir with WT protease and 12 different drug-resistant mutants. The results indicated that different mutants exhibited a range of structural variations, from 70% to 140% of the wild-type protease's structural deviation. nih.gov Such simulations allow for the calculation of the averaged molecular mechanics interaction energy, which can estimate the protease's affinity for Indinavir. nih.gov

Key findings from MD simulations include:

Alterations in the Active Site: Mutations such as V32I, V82A, and I84V can alter the residues within the Indinavir binding site, leading to weaker inhibition compared to the wild-type protease. researchgate.net

Changes in Conformational Dynamics: The double mutation G48T/L89M has been shown to increase the volume of the inner active site and induce more significant curling of the flap tips of the protease. rsc.org These conformational changes are a primary contributor to the weaker binding of inhibitors. rsc.org

Impact on Binding Energy: The primary driver for resistance in certain mutants is a decrease in the van der Waals interactions between the inhibitor and the mutated protease. rsc.org Energy decomposition analyses have pinpointed that changes in van der Waals and electrostatic energies at key residues, such as those around Ile50, are crucial to the resistance mechanism. rsc.org

These simulations provide a dynamic picture of how mutations, even those distant from the active site, can propagate changes that ultimately affect inhibitor binding. nih.gov The quality and predictive power of these simulations are often validated by comparing the computational results with experimental crystallographic and inhibition data. nih.gov For example, a strong correlation has been shown between calculated interaction energies and observed inhibition constants for the wild-type and several mutant proteases, lending confidence to the predictive trends for other mutants. nih.govresearchgate.net

Protease MutantKey Findings from MD SimulationsPrimary Impact on Indinavir Interaction
V32I, V82A, I84VAlters residues in the Indinavir binding site. researchgate.netWeaker inhibitor binding and reduced affinity. researchgate.net
G48T/L89MIncreases the volume of the inner active site and induces more curling of the flap tips. rsc.orgDecreased van der Waals interactions, leading to weaker binding. rsc.org
Various (12 mutants studied)Showed a range of structural variation from 70% to 140% of the wild-type protease. nih.govAltered structural stability and affinity for the inhibitor. nih.gov

The development of resistance to Indinavir is a stepwise process involving the accumulation of multiple mutations in the protease enzyme. nih.gov A minimum of three amino acid substitutions are typically required before a measurable level of resistance (defined as a four-fold or greater increase in the inhibition constant) is observed. nih.gov Further decreases in susceptibility occur as additional mutations accumulate, indicating that their effects are additive. nih.gov

Crystal structure analysis of mutant HIV-1 proteases in complex with Indinavir provides direct evidence of the structural changes that lead to reduced binding affinity. For example, the crystal structures of the V82A and L90M mutant proteases have been determined. nih.gov

The PR(V82A) mutant, an active site mutation, displayed localized changes in the vicinity of residues 81 and 82. nih.gov

The PR(L90M) mutant, which is not in the active site, showed local changes near Met90 and resulted in an additional interaction with Indinavir. nih.gov

These structural differences correlate with kinetic data. The inhibition constant (Ki) for the PR(V82A) mutant was 3.3-fold higher than that for the wild-type protease, indicating a decrease in binding affinity. In contrast, the Ki for PR(L90M) was slightly lower (0.16-fold), demonstrating that not all resistance-associated mutations directly reduce binding affinity in isolation; their effects are often context-dependent and contribute to a broader resistance phenotype when combined with other mutations. nih.gov

The relationship between specific mutations and the level of resistance is complex. Mutations are often categorized as either major (primary) or minor (accessory). Major mutations directly impact drug binding, while minor mutations can compensate for a loss of enzymatic activity caused by major mutations or enhance resistance through more subtle structural effects. nih.gov For instance, mutations in the Gag substrate cleavage sites can emerge alongside protease mutations, compensating for the reduced catalytic efficiency of the mutant protease and enhancing viral replication. nih.gov

A series of sequentially acquired mutations demonstrates a clear correlation between the number of mutations and the level of resistance. Studies on protease mutants that arose under selective pressure have shown that a single mutation (V82A) can confer four-fold resistance, a combination of three mutations (V82A, M46I, F53L) can lead to 11-fold resistance, and a variant with six mutations (V82A, M46I, F53L, V77I, L24I, L63P) can exhibit 30-fold resistance. nih.gov This highlights the incremental nature of resistance development.

Protease Mutation(s)Observed Structural/Biochemical ChangesFold Change in Resistance/Inhibition (Ki)Reference
V82ALocal changes in residues 81-82 at the mutation site.3.3-fold increase in Ki relative to wild-type. nih.gov
V82ASingle point mutation.4-fold resistance. nih.gov
V82A, M46I, F53LThree accumulated point mutations.11-fold resistance. nih.gov
V82A, M46I, F53L, V77I, L24I, L63PSix accumulated point mutations.30-fold resistance. nih.gov
L90MLocal changes near Met90 and an additional interaction with Indinavir.0.16-fold change in Ki relative to wild-type. nih.gov

These structural and kinetic studies provide invaluable insights into the mechanisms by which HIV-1 protease can overcome inhibition, allowing the virus to replicate in the presence of drugs like Indinavir. nih.gov This detailed molecular understanding is essential for the ongoing effort to design new protease inhibitors that are less susceptible to existing resistance mutations. nih.gov

Pharmacokinetic and Metabolic Research in Pre Clinical Contexts

Pre-clinical Absorption and Distribution Dynamics of Indinavir (B1671876) Sulfate (B86663) Hydrate (B1144303)

Pre-clinical studies in rats, dogs, and monkeys have been instrumental in characterizing the absorption and distribution of indinavir. Following oral administration, indinavir is rapidly absorbed. nih.govnih.gov However, the bioavailability of the compound shows significant variation across different animal species. In studies where indinavir was given as an oral solution, the bioavailability was highest in dogs at 72%, followed by rats at 24% and monkeys at 19%. nih.gov These differences in bioavailability are largely attributed to species-specific variations in the extent of first-pass metabolism in the liver. nih.gov

Distribution studies, primarily conducted in rats, reveal that indinavir is widely distributed throughout the body after intravenous administration. nih.gov Notably, investigations into brain uptake demonstrated that while indinavir can cross the blood-brain barrier, its penetration is limited. nih.gov Following oral administration in rats, the compound is rapidly distributed into and out of the lymphatic system, a clinically relevant finding given the role of the lymphatic system in HIV infection. nih.gov Studies in rats also indicated that indinavir is extensively excreted into the milk of lactating animals and can cross the placental barrier. europa.eu In rabbits, however, the placental distribution was found to be limited. europa.eu Plasma protein binding of indinavir is approximately 60%. drugbank.comscielo.brfda.govfda.gov

Table 1: Pre-clinical Bioavailability of Indinavir

Animal Model Oral Bioavailability
Dog 72%
Rat 24%

Data sourced from pre-clinical studies involving oral administration of indinavir solution. nih.gov

Hepatic Metabolism Pathways and Enzyme Systems

The liver is the primary site of indinavir metabolism. scielo.brnih.gov Pre-clinical research has established that metabolism is the principal route of elimination for indinavir in rats, dogs, and monkeys. nih.gov The primary metabolic pathways identified in these animal models include N-dealkylation, N-oxidation, and hydroxylation. nih.gov In vitro studies using liver microsomes from rats, dogs, and monkeys have successfully replicated the in vivo oxidative metabolism of indinavir, confirming the validity of these models for studying its biotransformation. nih.gov

Research comparing hepatic and intestinal metabolism in rats showed that the intrinsic clearance in the liver was significantly greater than in the intestine, suggesting the liver's predominant role in the first-pass metabolism of indinavir. nih.gov

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a crucial role in the oxidative metabolism of indinavir. nih.govnih.gov In vitro studies utilizing human liver microsomes have pinpointed CYP3A4 as the primary isoform responsible for this process. nih.goveuropa.eudrugbank.comfda.govfda.gov This finding is consistent across pre-clinical species, with research indicating the involvement of CYP3A isoforms in the metabolism of indinavir in rats, dogs, and monkeys. nih.govnih.gov

The significance of CYP3A in indinavir metabolism is further highlighted by inhibition and induction studies. Chemical inhibitors of CYP3A, such as ketoconazole (B1673606), and immunochemical inhibitors like anti-rat CYP3A1 antibody, have been shown to strongly inhibit the metabolism of indinavir in both rat and human liver and intestinal microsomes. nih.gov Conversely, treatment of rats with dexamethasone, a potent inducer of CYP3A, led to a significant increase in both hepatic and intestinal metabolism of indinavir. nih.gov Indinavir itself has been shown to be a competitive inhibitor of CYP3A4 activity. nih.govdrugbank.com

Seven major metabolites of indinavir have been identified in pre-clinical and clinical studies. europa.eudrugbank.comfda.govfda.gov These consist of one glucuronide conjugate and six oxidative metabolites. drugbank.comfda.govfda.gov The formation of these oxidative metabolites is primarily attributed to the activity of the CYP3A4 enzyme. drugbank.comfda.govfda.gov

The identified metabolic pathways include:

Glucuronidation at the pyridine (B92270) nitrogen. europa.eu

Pyridine-N-oxidation, both with and without 3'-hydroxylation on the indane ring. europa.eu

3'-hydroxylation of the indane ring. europa.eu

p-hydroxylation of the phenylmethyl moiety. europa.eu

N-depyridomethylation, also with and without 3'-hydroxylation. europa.eu

In human studies, which align with pre-clinical findings, specific metabolites have been detected in urine, including a quaternary pyridine N-glucuronide (M1), 2',3'-trans-dihydroxyindanylpyridine N-oxide (M2), a 2',3'-trans-dihydroxyindan analog (M3), a pyridine N-oxide analog (M4a), and despyridylmethyl analogs of M3 (M5) and indinavir (M6). nih.gov In these human studies, the despyridylmethyl metabolites (M5 and M6) were the most prominent in urine. nih.gov The metabolic profile observed in plasma was similar to that found in urine. nih.gov The qualitative similarity of metabolite profiles between humans and pre-clinical animal models like rats, dogs, and monkeys validates the use of these animals in toxicological studies of indinavir. nih.gov

Pre-clinical Excretion Routes and Mechanisms

Pre-clinical studies have demonstrated that the primary route of excretion for indinavir and its metabolites is through the feces, with a smaller portion eliminated via urine. nih.govscielo.brnih.gov Biliary and urinary recovery studies in rats, dogs, and monkeys have confirmed that metabolism is the major elimination pathway. nih.gov

In studies with radiolabeled indinavir in humans, approximately 83% of the total radioactivity was recovered in the feces, while about 19% was found in the urine. fda.govfda.govnih.gov Unchanged indinavir accounted for 19.1% of the fecal radioactivity and 9.4% of the urinary radioactivity. scielo.brfda.govfda.gov The significant amount of metabolites found in the feces suggests that absorption of the drug is substantial. nih.gov In feces, the radioactivity was mainly due to the parent compound and metabolites M3, M5, and M6. nih.gov

Investigation of Non-linear Pharmacokinetics in Pre-clinical Models

The pharmacokinetics of indinavir have been shown to be non-linear, with plasma concentrations increasing more than proportionally with the dose. nih.govnih.gov This phenomenon has been observed in pre-clinical models and is attributed to the dose-dependent, saturable nature of its metabolism. nih.govnih.govoncohemakey.com

This non-linearity is linked to both the first-pass metabolism in the liver and metabolism occurring in the systemic circulation. nih.govnih.govoncohemakey.com At higher doses, the metabolic pathways, primarily mediated by CYP3A4, become saturated. oncohemakey.comnih.gov This saturation of hepatic first-pass metabolism leads to reduced drug clearance and consequently higher plasma concentrations of indinavir. oncohemakey.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Indinavir sulfate hydrate
Dexamethasone
Ketoconazole

Molecular Drug Interaction Mechanisms

Inhibition Profile of Cytochrome P450 Isoforms by Indinavir (B1671876) Sulfate (B86663) Hydrate (B1144303)

Indinavir exhibits a differential inhibition profile against various cytochrome P450 isoforms. nih.gov Its primary interaction is a potent and competitive inhibition of CYP3A4, while its effects on other isoforms are significantly weaker or non-existent. nih.govimmunopaedia.org.zanih.gov

Indinavir is a potent inhibitor of the cytochrome P450 isoform CYP3A4. nih.govimmunopaedia.org.zahivclinic.ca In vitro studies using human liver microsomes have demonstrated that indinavir competitively inhibits CYP3A4. nih.govnih.gov This inhibition prevents the metabolism of other drugs that are also substrates of this enzyme. nih.govimmunopaedia.org.za

Research has quantified this inhibitory effect. One study determined the mean inhibition constant (Kᵢ) of indinavir on CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation to be 0.17 ± 0.01 µM. nih.gov Other research confirmed this competitive inhibition of testosterone's CYP3A4 marker activity, with Kᵢ values of less than 1.0 µM. nih.gov Further studies investigating the interaction between indinavir and another investigational HIV protease inhibitor metabolized by CYP3A enzymes reported an IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) of 0.17 µM for indinavir on the metabolism of the compound in human liver microsomes. tandfonline.com This strong inhibitory action on CYP3A4 is the basis for many of the drug interactions observed with indinavir. nih.govbiomolther.orgiasusa.orgeuropa.eu

In contrast to its potent effect on CYP3A4, indinavir is considered a weak inhibitor of the CYP2D6 isoform. nih.govimmunopaedia.org.zahivclinic.ca This suggests a lower potential for clinically significant interactions with drugs that are primarily metabolized by CYP2D6. nih.govimmunopaedia.org.za

Based on in vitro data from human liver microsomes, indinavir does not exhibit inhibitory effects on several other key cytochrome P450 isoforms. nih.govimmunopaedia.org.za These include CYP1A2, CYP2C9, CYP2E1, and CYP2B6. nih.govimmunopaedia.org.za A study investigating the inhibition of probe substrates for these enzymes found that indinavir produced negligible inhibition of phenacetin (B1679774) O-deethylation (a marker for CYP1A2) and chlorzoxazone (B1668890) 6-hydroxylation (a marker for CYP2E1). nih.gov Similarly, no appreciable inhibition of the reaction catalyzed by CYP2C9 was observed. nih.gov

Table 1: In Vitro Inhibition Profile of Indinavir on Cytochrome P450 Isoforms This table summarizes the inhibitory effects of Indinavir on various CYP450 enzymes based on available in vitro data.

Impact of Co-administered Enzyme Inducers and Inhibitors on Indinavir Sulfate Hydrate Metabolism

As indinavir's metabolism is dependent on CYP3A4, its plasma concentrations can be significantly altered by the co-administration of drugs that either induce or inhibit this enzyme. nih.goveuropa.euimmunopaedia.org.za

Enzyme Inhibitors: Co-administration of indinavir with other drugs that inhibit CYP3A4 can decrease the clearance of indinavir, leading to increased plasma concentrations. nih.govimmunopaedia.org.za For instance, potent CYP3A4 inhibitors like ketoconazole (B1673606) have been shown to significantly increase the area-under-the-curve (AUC) of indinavir. iasusa.orgeuropa.eu Other inhibitors such as itraconazole (B105839) and delavirdine (B1662856) also increase indinavir exposure. mims.comeuropa.eu

Enzyme Inducers: Conversely, drugs that induce CYP3A4 activity can increase the clearance of indinavir, resulting in lower plasma concentrations. nih.govimmunopaedia.org.za This can potentially reduce the therapeutic efficacy of indinavir. europa.eu Potent inducers like rifampicin (B610482) can dramatically reduce indinavir plasma levels. europa.eu Other inducers include rifabutin, nevirapine (B1678648), efavirenz, and the herbal preparation St. John's wort. nih.goveuropa.eu

Table 2: Effect of Co-administered Drugs on Indinavir Pharmacokinetics This table outlines the impact of various CYP3A4 inhibitors and inducers on the plasma concentrations of Indinavir.

Mechanism-based Interactions with Specific Drug Classes

The potent inhibition of CYP3A4 by indinavir forms the mechanistic basis for significant interactions with various drug classes that are substrates of this enzyme. nih.govimmunopaedia.org.za Co-administration can lead to elevated plasma concentrations of the other drug, potentially increasing or prolonging its therapeutic and adverse effects. immunopaedia.org.zaeuropa.eu

HMG-CoA Reductase Inhibitors: The metabolism of certain statins, such as simvastatin (B1681759) and lovastatin, is highly dependent on CYP3A4. europa.eu Co-administration with indinavir is expected to cause markedly increased plasma concentrations of these statins. europa.eueuropa.eu

Calcium Channel Blockers: This class of drugs is metabolized by CYP3A4. iasusa.orgeuropa.eu Indinavir can inhibit their clearance, resulting in increased plasma concentrations. europa.eueuropa.eu

Sildenafil: Sildenafil's metabolism is inhibited by indinavir, leading to a likely increase in its plasma concentrations. europa.eu

Other Drugs with Narrow Therapeutic Windows: The co-administration of indinavir with several drugs that are CYP3A4 substrates and have a narrow therapeutic index is contraindicated. europa.eu Inhibition of their metabolism by indinavir could lead to elevated plasma concentrations and potentially serious or life-threatening reactions. europa.eueuropa.eu Examples include amiodarone, cisapride, pimozide, ergot derivatives, alprazolam, and triazolam. europa.eueuropa.euhiv-druginteractions.org

Table 3: Examples of Drug Classes Affected by Indinavir-Mediated CYP3A4 Inhibition This table details the mechanistic interaction between Indinavir and various drug classes metabolized by CYP3A4.

Advanced Analytical and Pre Formulation Research Methodologies

Chromatographic Techniques for Indinavir (B1671876) Sulfate (B86663) Hydrate (B1144303) Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Indinavir sulfate hydrate. These techniques offer high resolution and sensitivity for the separation and quantification of the compound.

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the estimation of Indinavir in bulk drug and pharmaceutical dosage forms. jocpr.com Several methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. jocpr.cominnovareacademics.in

A typical RP-HPLC method involves a C18 column, such as a BDS (250 x 4.6 mm, 5 µ) or an INERTSIL ODS 3V (250 X 4.6 mm; 5µ), as the stationary phase. jocpr.cominnovareacademics.in The mobile phase, a mixture of a buffer and an organic solvent, is optimized to achieve efficient separation. For instance, a mobile phase consisting of 0.1% ortho-phosphoric acid (OPA) and acetonitrile (B52724) in a 45:55 v/v ratio has been successfully used. jocpr.com Another validated method employs a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3.5), methanol, and acetonitrile in a 20:40:40 v/v proportion. innovareacademics.in The flow rate is generally maintained around 1.0 to 1.2 ml/min. jocpr.cominnovareacademics.in

Validation studies have demonstrated the linearity of these methods over specific concentration ranges. For example, one method showed a linear response for Indinavir in the concentration range of 20-100 μg/ml, with a correlation coefficient (R²) of approximately 0.9999. jocpr.com Another method established linearity in the range of 60-140µg/ml. innovareacademics.in The precision of these methods is confirmed by low relative standard deviation (RSD) values, typically below 2%. jocpr.com Accuracy is assessed through recovery studies, with results generally falling within the 98-102% range. jocpr.cominnovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. For one method, the LOD and LOQ for Indinavir were found to be 0.24μg/ml and 0.73μg/ml, respectively. jocpr.com

Two HPLC methods were statistically compared for the quantitative determination of Indinavir sulfate, one using a mobile phase of dibutylammonium phosphate (B84403) buffer pH 6.5 and acetonitrile (55:45) and the other using citrate (B86180) buffer pH 5 and acetonitrile (60:40). researchgate.net Both methods, utilizing an octylsilane (B1236092) (RP-8) column and UV detection at 260 nm, demonstrated good sensitivity, linearity, precision, and accuracy, with no statistically significant difference found between them. researchgate.net

Table 1: Comparison of Validated RP-HPLC Methods for Indinavir Sulfate Quantification

Parameter Method 1 Method 2 Method 3
Stationary Phase BDS C18 (250 X 4.6 mm, 5 µ) INERTSIL ODS 3V C18 (250 X 4.6 mm; 5μ) Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm)
Mobile Phase 0.1% OPA: Acetonitrile (45:55% v/v) Phosphate buffer (pH 3.5):Methanol:Acetonitrile (20:40:40 v/v) Phosphate buffer (pH 5.5):Acetonitrile:Methanol (50:30:20)
Flow Rate 1 ml/min 1.2 ml/min 1 ml/min
Detection Wavelength 258 nm 220 nm 260 nm
Retention Time 2.469 min 3.75 min 2.96 min
Linearity Range 20-100 μg/ml 60-140µg/ml 48-112µg/ml
Correlation Coefficient (r²) ~0.9999 Not specified 0.990
Recovery 98.0% - 102.0% 98-102% 98.36% - 101.74%
LOD 0.24 μg/ml 104 ng/ml Not specified
LOQ 0.73 μg/ml 315 ng/ml Not specified

Source: jocpr.cominnovareacademics.inijcpa.in

UV spectrophotometric detection is a standard and effective technique used in conjunction with HPLC for the quantification of Indinavir sulfate. researchgate.net The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity and specificity.

The UV spectrum of Indinavir sulfate is typically scanned in the range of 200-400 nm to identify the wavelength of maximum absorbance (λmax). innovareacademics.in For Indinavir, suitable detection wavelengths have been reported at 220 nm, 258 nm, and 260 nm. jocpr.cominnovareacademics.inijcpa.in The choice of wavelength can influence the sensitivity of the assay. For instance, a rapid HPLC method for quantifying Indinavir in human plasma utilized UV detection at 210 nm, which provided adequate sensitivity with a limit of quantification of 25 ng/ml from a 0.1 ml plasma sample. nih.gov

In validated HPLC methods, the detector response (peak area) is plotted against the corresponding concentrations of standard solutions to generate a calibration curve. jocpr.comresearchgate.net The linearity of this curve, as indicated by the correlation coefficient, is a key validation parameter. jocpr.com The concentration of Indinavir sulfate in unknown samples is then determined by interpolating the peak area of the sample onto the calibration curve.

Potentiometric and Titrimetric Methods for Sulfate Ion Determination

The accurate determination of the sulfate ion content is a critical quality parameter for Indinavir sulfate, ensuring the correct stoichiometric ratio between the Indinavir base and sulfuric acid. scielo.br The specification range for the sulfate ion is typically between 13.2% and 14.4%. scielo.br While methods like ion exchange chromatography can be used, they are often laborious and costly. scielo.brscielo.br Potentiometric and titrimetric methods offer simpler, rapid, and sensitive alternatives. scielo.brscielo.br

A common approach is precipitation titration, where the sulfate ions are precipitated with a lead salt solution. scielo.brscielo.br One validated method utilizes a 0.1 mol L⁻¹ lead nitrate (B79036) solution as the titrant. scielo.brresearchgate.netscienceopen.com The endpoint of the titration is determined potentiometrically using a lead-specific electrode as the indicator electrode and a silver/silver chloride electrode as the reference. scielo.brscielo.br This method is based on the stoichiometric reaction between sulfate and lead ions, forming a lead sulfate precipitate. scielo.br

The United States Pharmacopoeia Forum also suggests a potentiometric method using 0.1 mol L⁻¹ lead perchlorate (B79767) as the titrant. scielo.brresearchgate.netscienceopen.com Both the lead nitrate and lead perchlorate methods have been validated and shown to yield comparable results with good linearity, precision, and accuracy. scielo.brresearchgate.netscienceopen.com However, the method using lead nitrate is considered less toxic and dangerous than the one using lead perchlorate, making it a more advisable choice for routine quality control. scielo.brscielo.br

The validation of these titrimetric methods involves assessing parameters such as linearity, precision (repeatability and intermediate precision), and accuracy. researchgate.net For instance, the linearity can be evaluated over a range of sulfate ion concentrations, and the precision is determined by the relative standard deviation (RSD) of multiple measurements. researchgate.net

Table 2: Validation Parameters for Two Titrimetric Methods for Sulfate Ion Determination in Indinavir Sulfate

Parameter Method A (Lead Perchlorate Titrant) Method B (Lead Nitrate Titrant)
Regression Equation y = -0.0007 + 0.10584x y = -0.0090 + 0.10248x
Determination Coefficient (r²) 0.99950 0.99976
Standard Error of Slope 0.0005 0.0003
Standard Error of Intercept 0.0321 0.0211

Source: researchgate.net

Thermal Analysis for Material Characterization

Thermal analysis techniques are instrumental in characterizing the physicochemical properties of this compound, including its thermal stability, polymorphism, and hydration behavior. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a valuable tool for identifying melting points, phase transitions, and degradation events. nih.govresearchgate.net

DSC studies on Indinavir sulfate have revealed its thermal behavior. The drug typically remains stable up to 100°C. nih.govresearchgate.net At elevated temperatures, it undergoes a phase transition from a crystalline to an amorphous state, followed by degradation. nih.gov DSC thermograms of Indinavir sulfate often show a melting endotherm around 150°C. researchgate.netresearchgate.net For example, one study reported a main melting endotherm at 152°C. researchgate.net Another investigation found that the fusion took place at about 141–142°C for some samples and about 146–149°C for others, indicating potential differences between raw materials from various suppliers. researchgate.net DSC has also been used to investigate the presence of different polymorphic forms and solvates. researchgate.netresearchgate.net For instance, less prominent thermal transitions observed in DSC curves can be attributed to the presence of bound water or unstable polymorphs. researchgate.net

DSC can also be used in heat-cool-heat cycles to assess the recrystallization behavior of the drug. researchgate.net In the case of Indinavir sulfate, such studies have shown no evidence of recrystallization upon cooling, suggesting that once it melts and degrades, it does not readily return to its original crystalline form. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov The first derivative of the TGA curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass change. nih.gov These techniques are particularly useful for studying desolvation, dehydration, and decomposition processes. nih.gov

TGA of Indinavir sulfate typically shows an initial mass loss corresponding to the loss of water molecules, confirming its hydrated nature. researchgate.net This is followed by subsequent decomposition steps at higher temperatures. researchgate.net For instance, a TGA curve of Indinavir sulfate indicated the loss of water followed by four decomposition steps after melting at 150°C. researchgate.net The thermal decomposition products can be further analyzed by coupling the TGA instrument with other techniques like Fourier Transform Infrared Spectroscopy (TG-FTIR) to identify the evolved gases, which may include water, carbon dioxide, and isocyanic acid. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, which is essential for understanding its stability and for the quality control of raw materials. researchgate.netmdpi.com

Hot Stage Microscopy and TG-FTIR Spectroscopy

The thermal behavior of Indinavir sulfate is a critical parameter in its pre-formulation assessment, providing insights into its stability and degradation pathways. A combination of Hot Stage Microscopy (HSM) and Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) offers a comprehensive understanding of the physical and chemical changes the compound undergoes upon heating.

Studies employing these techniques reveal that Indinavir sulfate's thermal degradation is a multi-step process. researchgate.net The thermogravimetric (TG) curve indicates an initial loss of water, followed by at least four distinct decomposition steps that commence after the substance melts at approximately 150°C. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) analyses, particularly those using a heat-cool-heat cycle, have shown no evidence of recrystallization upon cooling, suggesting an irreversible thermal transition. researchgate.netresearchgate.net

HSM provides visual confirmation of these thermal events. For instance, DSC-photovisual analysis has shown that certain forms of Indinavir sulfate become insoluble at temperatures around 160°C. researchgate.net This visual data complements the quantitative data from TG analysis.

TG-FTIR analysis is instrumental in identifying the gaseous products evolved during thermal decomposition. The decomposition process begins with the release of several key compounds. Immediately after melting, the release of 2-indanol (B118314) and ammonia (B1221849) has been confirmed through mass spectrometry. researchgate.net The evolved gas analysis by FTIR further identifies water, carbon dioxide, isocyanic acid, and 2-pentanol. researchgate.netresearchgate.net Notably, carbonyl sulfide (B99878) has also been detected as a gaseous product of thermal decomposition. researchgate.net This detailed characterization of degradation products is crucial for understanding the compound's stability profile and potential incompatibilities during formulation and storage at elevated temperatures.

Table 1: Gaseous Products of Indinavir Sulfate Thermal Decomposition Identified by TG-FTIR

Evolved GasStage of Decomposition
WaterInitial loss and later stages
Carbon DioxidePost-melting
Isocyanic AcidPost-melting
AmmoniaPost-melting
2-IndanolPost-melting
2-PentanolPost-melting
Carbonyl SulfideHigher temperatures

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods are indispensable for the solid-state characterization of Indinavir sulfate, ensuring the correct form is used to maintain product quality and performance.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has proven effective in characterizing Indinavir sulfate, particularly in differentiating its pseudo-polymorphic forms and quantifying water content. researchgate.netspectroscopyonline.com Research comparing different batches of Indinavir sulfate (designated as Indinavir A, B, and C) demonstrated the utility of NIR in quality control. researchgate.net

Analyses of NIR spectra were crucial in confirming variations in water content among the samples. researchgate.net Specifically, water stretching bands are observed in the near-infrared region at approximately 7,000 cm⁻¹ (weaker) and 5,173 cm⁻¹ (stronger). researchgate.net One particular sample, Indinavir C, exhibited higher intensity in these areas compared to other raw materials, which was indicative of a higher water content. researchgate.netresearchgate.net This finding is significant as the level of hydration can influence the material's stability and processing behavior. researchgate.net The ability of NIR spectroscopy to quickly detect such differences makes it a valuable tool for monitoring the consistency of the raw material during the manufacturing process. ucl.ac.uk

Table 2: Comparative Analysis of Indinavir Sulfate Samples using NIR Spectroscopy

SampleRelative Water Content (Inferred from NIR Intensity)Associated Form (as per study)
Indinavir ALowForm I
Indinavir BLowForm I
Indinavir CHighForm II (pseudo-polymorph)

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a fundamental technique for the solid-state characterization of active pharmaceutical ingredients (APIs), providing direct information about the crystal lattice structure. americanpharmaceuticalreview.comparticle.dk For Indinavir sulfate, XRPD is essential for identifying and differentiating its pseudo-polymorphic forms. researchgate.net

Studies have confirmed that Indinavir sulfate can exist in at least two pseudo-polymorphic states, often referred to as Form I and Form II, which differ in their hydration levels. researchgate.netresearchgate.net XRPD patterns are used to distinguish these forms. The crystalline nature of Indinavir sulfate is demonstrated by characteristic peaks at specific 2θ angles. researchgate.net Validated investigations have identified prominent peaks at (2θ) values of 12.55°, 16.2°, 18.85°, 19.48°, 21.75°, 23.8°, 25.25°, 36.8°, 38.45°, and 44.7°. researchgate.net

Comparative analyses of different Indinavir sulfate samples have shown displacements in peak positions. For instance, samples identified as Indinavir B and C showed peak shifts of 0.05-0.10° to a higher diffraction angle relative to Indinavir A. researchgate.net These shifts, detected by XRPD, confirm the structural differences between the pseudo-polymorphs. researchgate.net Such structural variations can impact physical properties, and therefore, XRPD is a critical tool for ensuring that the correct and consistent solid form of Indinavir sulfate is used in formulation to avoid changes in bioavailability or stability. particle.dk

Table 3: Key XRPD Findings for Indinavir Sulfate

ParameterObservationSignificance
Peak Positions (2θ) 12.55°, 16.2°, 18.85°, 19.48°, 21.75°, 23.8°, 25.25°, 36.8°, 38.45°, 44.7°Confirms the crystalline nature of the compound. researchgate.net
Peak Displacements Shifts of 0.05-0.10° observed between different samples (e.g., A vs. B/C). researchgate.netDifferentiates between pseudo-polymorphic forms (Form I and Form II). researchgate.net
Form Stability Form I can convert to Form II under high relative humidity. researchgate.netHighlights the need for controlled storage and manufacturing environments.

Quality by Design (QbD) Approaches in Early Pharmaceutical Formulation Development

The principles of Quality by Design (QbD) are integral to the modern pharmaceutical development process, ensuring that product quality is built-in from the earliest stages. crodapharma.com This systematic approach involves defining a Quality Target Product Profile (QTPP) and identifying the Critical Quality Attributes (CQAs) of the drug substance and product. nih.gov For Indinavir sulfate, the application of QbD principles during early formulation was crucial for its successful development. capes.gov.brresearchgate.net

A key case study in the early development of Indinavir was the selection of the optimal salt form. crystalpharmatech.com The initial candidate, a free base monohydrate, exhibited significant pH-dependent solubility, which would have limited its oral absorption. crystalpharmatech.com Recognizing this as a critical risk to bioavailability, a more soluble salt form was sought. The QbD approach guided the selection of the crystalline sulfate salt ethanolate (B101781), which demonstrated high aqueous solubility (>500 mg/mL). crystalpharmatech.com This decision was based on a thorough understanding of the molecule's physicochemical properties (pKa) and the desired product performance (consistent dissolution). crystalpharmatech.com

However, the sulfate salt itself presented stability challenges, particularly its sensitivity to humidity. crystalpharmatech.com At relative humidity (RH) above 30%, the salt was prone to rapid degradation. crystalpharmatech.com This CQA—physical and chemical stability—necessitated the design of a specific manufacturing process. A dry granulation formulation process was developed to mitigate the risk posed by moisture, ensuring the product's shelf life. crystalpharmatech.com

Further formulation development using QbD involves systematically studying the impact of excipients and process parameters on the final product's CQAs, such as dissolution and disintegration time. researchgate.net For Indinavir sulfate capsules, formulation trials (F1-F7) might be conducted with varying concentrations of disintegrants and diluents to arrive at an optimized formula that matches the performance of a target product profile. researchgate.net This structured approach, which links material attributes and process parameters to product quality, is the essence of QbD and is vital for creating a robust and reliable manufacturing process for Indinavir sulfate formulations. crodapharma.comcapes.gov.br

Investigational Pre Clinical Applications and Novel Research Avenues

Exploration of Antitumor Properties in Pre-clinical Models

Indinavir (B1671876) has demonstrated notable antitumor properties in various pre-clinical settings. nih.govaacrjournals.org While some studies indicate it does not directly inhibit cancer cell proliferation in vitro, it effectively delays tumor growth in vivo. aacrjournals.orgnih.gov Its anticancer effects are largely attributed to its ability to interfere with critical processes of tumor progression, such as invasion, angiogenesis, and cell survival.

Inhibition of Matrix Metalloproteinase (MMP) Activation

A key aspect of indinavir's antitumor activity is its ability to inhibit the activation of matrix metalloproteinases (MMPs), enzymes essential for degrading the extracellular matrix, which facilitates tumor invasion and metastasis. nih.govaacrjournals.org Research has shown that indinavir specifically blocks the proteolytic activation of pro-MMP-2 (also known as gelatinase A). nih.govaacrjournals.orgi-base.info This inhibition is achieved by decreasing the expression of Membrane Type 1-MMP (MT1-MMP), a primary activator of MMP-2. nih.gov Indinavir interferes with the binding of the Sp1 transcription factor to the MT1-MMP gene promoter, thereby down-regulating its expression in endothelial cells. nih.gov By preventing the conversion of MMP-2 to its active form, indinavir curtails the invasive capacity of cancer cells. aacrjournals.orgi-base.info Studies have also noted indinavir's inhibitory effects on MMP-9 expression in glial cells. oup.com

Induction of Apoptosis

Indinavir has been shown to possess pro-apoptotic capabilities in pre-clinical cancer models. nih.govaacrjournals.org In studies on hepatocarcinoma xenografts, tumors from animals treated with indinavir displayed a higher apoptotic index. nih.govaacrjournals.org Although some research suggests indinavir does not induce apoptosis in cancer cells in vitro, its analog, CH05-10, has been shown to cause caspase-dependent apoptosis. nih.gov Other HIV protease inhibitors like nelfinavir (B1663628) and saquinavir (B1662171) have been more directly linked to the induction of apoptosis in multiple myeloma cells by inactivating signal transducer and activator of transcription 3 (STAT3) and down-regulating the antiapoptotic protein Mcl-1, an effect not observed with indinavir in the same study. aacrjournals.org

Anti-angiogenesis Effects

The ability to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth, is a significant component of indinavir's anticancer profile. nih.govmedchemexpress.comnih.gov Pre-clinical studies have consistently demonstrated that indinavir can block angiogenesis. i-base.infonih.gov This effect is partly linked to its inhibition of MMP-2 activation, which is crucial for endothelial cell invasion during vessel formation. aacrjournals.orgi-base.info In murine models, indinavir treatment led to a reduction in vessel count in tumors. nih.govaacrjournals.org This anti-angiogenic action occurs without necessarily blocking the production of Vascular Endothelial Growth Factor (VEGF) in the tumors themselves. nih.govaacrjournals.org The drug's ability to inhibit angiogenesis has been confirmed in various models, including mouse xenografts of human tumors and in dogs with spontaneously occurring hemangiosarcoma. nih.goviiarjournals.org

Role in HIV-Related Cell Signaling Studies

Indinavir's effects extend beyond direct enzyme inhibition to the modulation of cellular signaling pathways, which is relevant in the context of HIV infection. For instance, some HIV protease inhibitors can affect the Akt/PKB signaling pathway, which is involved in cell survival, though nelfinavir and ritonavir (B1064) show a more potent effect than indinavir in this regard. dovepress.com Additionally, protease inhibitors have been linked to alterations in glucose metabolism by selectively inhibiting the GLUT4 glucose transporter, providing a potential explanation for the insulin (B600854) resistance observed in patients. diabetesjournals.orgnih.gov While indinavir did not affect IL-6-induced STAT3 phosphorylation in one study, the broader class of protease inhibitors is known to interact with multiple host cell signaling cascades. aacrjournals.org

In Vitro Effects on Lymphocyte Cell Cycle Progression

In vitro studies have revealed that indinavir can directly influence the cell cycle of lymphocytes from both HIV-infected and uninfected individuals. nih.gov Treatment with indinavir leads to a dose-dependent inhibition of lymphoproliferative responses and causes a cell-cycle arrest in the G0/G1 phase in stimulated peripheral blood mononuclear cells (PBMCs). medchemexpress.comnih.govmedchemexpress.com This interference with cell-cycle progression suggests that indinavir may have immunomodulatory effects that are independent of its primary antiviral activity, potentially by prolonging lymphocyte cell survival by preventing their entry into the cell cycle. nih.gov

Investigation as a SARS-CoV 3CL Protease Inhibitor

In the quest for treatments for coronaviruses, indinavir was investigated as a potential inhibitor of the SARS-CoV 3C-like protease (3CLpro), an enzyme critical for viral replication. medchemexpress.commedchemexpress.com Studies have confirmed that indinavir exhibits inhibitory activity against both SARS-CoV 3CLpro and SARS-CoV-2 3CLpro. nih.gov The IC50 value, which measures the concentration of a drug required for 50% inhibition, was found to be 31.45 µM for SARS-CoV 3CLpro and 13.61 µM for the SARS-CoV-2 enzyme. nih.gov Although it demonstrates activity, other HIV protease inhibitors like lopinavir (B192967) and ritonavir showed no activity at a 20 µM concentration against SARS-CoV-2 Mpro in one screen. researchgate.net

Table 1: Summary of Pre-clinical Findings for Indinavir

Research AreaKey Pre-clinical FindingModel System(s)Reference(s)
Antitumor PropertiesInhibits proteolytic activation of MMP-2 by downregulating MT1-MMP expression.Hepatocarcinoma cell lines (Huh7, SK-HEP-1), Human endothelial cells nih.govaacrjournals.orgnih.gov
Exhibits anti-angiogenic and pro-apoptotic actions in vivo.Murine model of hepatocarcinoma nih.govaacrjournals.org
Lymphocyte Cell CycleInduces G0/G1 phase cell cycle arrest in activated lymphocytes.Human peripheral blood mononuclear cells (PBMCs) nih.govmedchemexpress.com
SARS-CoV InhibitionInhibits SARS-CoV-2 3CL Protease with an IC50 of 13.61 µM.In vitro enzymatic assay nih.gov

Modulation of Glutathione (B108866) Metabolism in Brain Cells in Vitro

Pre-clinical research using in vitro models of brain cells, specifically astrocyte-rich primary cultures and cultured cerebellar granule neurons, has revealed that the antiretroviral protease inhibitor indinavir can significantly modulate glutathione (GSH) metabolism. nih.govnih.gov These studies highlight a potential mechanism by which such drugs may impact the homeostasis of this critical antioxidant in the central nervous system. nih.govnih.gov

Detailed Research Findings

In vitro studies have demonstrated that exposing primary cultures of astrocytes to indinavir at low micromolar concentrations leads to a time- and concentration-dependent depletion of intracellular GSH. nih.gov This decrease in cellular GSH is mirrored by a corresponding increase in the concentration of GSH in the extracellular medium, indicating a stimulated export of GSH from the cells rather than an inhibition of its synthesis or increased intracellular degradation. nih.gov

This effect on GSH export was observed to be specific to certain protease inhibitors, including indinavir and nelfinavir. nih.gov In contrast, reverse transcriptase inhibitors such as zidovudine, lamivudine, efavirenz, or nevirapine (B1678648) did not produce similar alterations in cellular or extracellular GSH levels in astrocyte cultures. nih.gov

Further investigation into the mechanism revealed that the indinavir-stimulated export of GSH from astrocytes is mediated by the multidrug resistance protein 1 (Mrp1). nih.govresearchgate.net The application of MK571, a known inhibitor of Mrp1, completely prevented the depletion of cellular GSH and the corresponding rise in extracellular GSH caused by indinavir. nih.gov This suggests that indinavir acts as a stimulator of the Mrp1 transport protein, leading to an accelerated efflux of GSH from viable astrocytes. nih.gov

Interestingly, the stimulated GSH export induced by indinavir was found to be reversible. nih.gov Upon removal of indinavir from the culture medium and washing the cells, the stimulated export of GSH ceased immediately. nih.gov This is in contrast to the effect of nelfinavir, where the accelerated GSH export was maintained even after the drug was removed. nih.gov

Similar findings were reported in studies using cultured cerebellar granule neurons. nih.gov Exposure of these neurons to indinavir, among other protease inhibitors, resulted in a time- and concentration-dependent increase in extracellular GSH accumulation, which was matched by a loss of cellular GSH, all while the cells remained viable. nih.gov As with astrocytes, the stimulation of neuronal GSH export by indinavir was completely blocked by the Mrp1 inhibitor MK571, indicating that the same transport mechanism is involved. nih.govresearchgate.net

These preclinical findings consistently demonstrate that indinavir can disrupt the normal glutathione homeostasis in both astrocytes and neurons in vitro by stimulating its export via the Mrp1 transporter. nih.govnih.gov This alteration of a key cellular antioxidant system in brain cells is an important area of ongoing research. nih.gov

Data from in Vitro Studies

The following table summarizes the key findings from in vitro studies on the effect of indinavir on glutathione (GSH) metabolism in brain cells.

Cell TypeTreatmentKey ObservationMechanismReference
Astrocyte-rich primary culturesIndinavir (low micromolar concentrations)Time- and concentration-dependent depletion of cellular GSH with a corresponding increase in extracellular GSH.Stimulation of Mrp1-mediated GSH export. nih.gov
Cultured cerebellar granule neuronsIndinavir (low micromolar concentrations)Time- and concentration-dependent increase in extracellular GSH accumulation with a matching loss of cellular GSH.Stimulation of Mrp1-mediated GSH export. nih.gov

Future Directions in Indinavir Sulfate Hydrate Research

Advanced Computational Modeling and Drug Design for Analogues

The design of more potent and targeted HIV-1 protease inhibitors is increasingly guided by advanced computational methods. Researchers are employing techniques like Hartree-Fock and Density Functional Theory (DFT) to design and evaluate indinavir (B1671876) analogues. nih.gov In one such study, 20 indinavir analogues were designed and their pharmacokinetic properties assessed in silico to identify candidates with minimal toxicity. nih.gov Molecular docking studies are then used to determine the best binding modes of these designed drugs at the protein binding site. nih.gov For instance, an analogue designated as IND20 exhibited a superior binding energy of -13.03 kcal/mol compared to the parent indinavir. nih.gov

Molecular dynamics simulations further evaluate the inhibitory mechanism of these promising analogues on the protease enzyme. nih.gov These simulations have demonstrated that specifically designed analogues can exhibit better performance in inhibiting the HIV-1 protease enzyme than indinavir itself. nih.gov This computational approach, which combines quantum mechanics and molecular mechanics, is crucial in understanding the weak interactions that govern the inhibitory potential of indinavir and its derivatives. nih.gov Furthermore, solid-phase synthesis has been utilized to create a combinatorial library of 902 indinavir analogues to identify replacements for the aminoindanol (B8576300) moiety at the P2' position, leading to the discovery of compounds significantly more potent than indinavir. researchgate.net

Elucidation of Remaining Molecular Mechanisms of Action and Resistance

While the primary mechanism of indinavir is the inhibition of HIV-1 protease, the precise molecular interactions and the mechanisms leading to drug resistance are still under intense investigation. drugbank.compatsnap.com The emergence of drug-resistant HIV-1 mutations is a major hurdle in AIDS treatment. rsc.org

Molecular dynamics (MD) simulations and free energy analyses are key tools in this area. rsc.org Studies have focused on the impact of specific mutations, such as the I50V flap mutation and the double mutations G48T/L89M, on the binding of indinavir to HIV-1 protease. rsc.orgacs.org These mutations can alter the conformation of the protease, leading to increased flexibility of the enzyme's flaps and a larger active site volume, which in turn weakens the binding of the inhibitor. rsc.orgacs.org

The decrease in van der Waals interactions between indinavir and the mutated protease appears to be a primary driver of drug resistance. rsc.org Specifically, changes in van der Waals and electrostatic energy at key residues around Ala28/Ala28′ and Ile50/Ile50′ have been identified as major contributors to resistance. rsc.org Understanding these intricate mechanisms at a molecular level is critical for designing next-generation inhibitors that can overcome resistance. rsc.org Beyond HIV, the mechanistic basis for indinavir's effects on insulin (B600854) resistance, such as its potential interaction with glucose transporters like GLUT2 and GLUT4, remains to be fully elucidated. nih.gov

Pre-clinical Evaluation of Novel Formulations and Delivery Systems

To improve the therapeutic profile of indinavir, researchers are actively developing and evaluating novel formulations and drug delivery systems. ijamscr.comresearchgate.net These efforts aim to enhance bioavailability, reduce side effects, and potentially enable long-acting formulations. researchgate.netnih.gov

One area of focus is the development of improved capsule formulations. ijamscr.comresearchgate.net By employing a granulation procedure with excipients like lactose (B1674315) monohydrate and crospovidone, researchers have developed formulations with satisfactory physicochemical properties, including disintegration time and dissolution profile, that are comparable to the marketed product. ijamscr.comresearchgate.net Stability studies indicate that these new capsule formulations are stable under various conditions. ijamscr.comresearchgate.net

Nanotechnology also offers promising avenues for indinavir delivery. researchgate.net Lipid nanoemulsions containing Tween 80 have been explored as a potential delivery system for indinavir. researchgate.net The preclinical development of long-acting antiretroviral formulations is a significant area of research, with a focus on creating systems that can deliver multiple drugs with different solubility properties. nih.gov The evaluation of these novel formulations in preclinical models is a crucial step before they can be considered for clinical translation. nih.gov

Exploration of Broader Therapeutic Applications Beyond HIV

The therapeutic potential of indinavir is being explored beyond its established role in HIV treatment. aacrjournals.orgbiorxiv.orgnih.gov A significant area of investigation is its application in cancer therapy, particularly for Kaposi sarcoma. aacrjournals.orgnih.gov

Kaposi Sarcoma Indinavir has demonstrated direct antiangiogenic and antitumor activity. aacrjournals.orgnih.gov Clinical trials have evaluated the efficacy of indinavir in patients with classic Kaposi sarcoma (CKS). aacrjournals.orgnih.gov In a phase II trial, indinavir was shown to be safe and effective in patients with early-stage CKS. aacrjournals.org For patients with advanced CKS, a strategy combining indinavir with debulking chemotherapy has shown promising results, leading to high and durable response rates without additional toxicity. aacrjournals.orgnih.gov This combination may boost and extend the effects of chemotherapy. nih.gov The observed amelioration of the immune status in responders suggests better control of human herpesvirus-8 (HHV-8) infection and enhanced tumor-cell killing. nih.gov

Other Viral Infections Researchers have also investigated the potential of repurposing existing HIV protease inhibitors, including indinavir, to treat other retroviral infections. biorxiv.org For instance, indinavir has shown promising inhibitory activity against the protease of Human T-cell Leukemia Virus 1 (HTLV-1), a virus that has affected millions worldwide and currently has no registered treatment. biorxiv.org Computational studies have been used to reconstruct the binding pathway of indinavir to the HTLV-1 protease, providing insights that could guide the design of more effective drugs against this virus. biorxiv.org

Development of Next-Generation Analytical Techniques for Research Purity and Stability

The development of robust and sensitive analytical methods is crucial for ensuring the quality, purity, and stability of indinavir sulfate (B86663) hydrate (B1144303) in research and pharmaceutical development. globalresearchonline.netunesp.br

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of indinavir. ijamscr.com Researchers are continuously developing new and validated stability-indicating RP-HPLC methods. globalresearchonline.net These methods are essential for the simultaneous determination of indinavir and other drugs in combination therapies and for conducting stress degradation studies to assess stability under various conditions. globalresearchonline.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool used for the bioanalytical determination of indinavir in biological matrices like plasma. researchgate.net These methods offer high sensitivity and selectivity, allowing for the simultaneous quantification of multiple antiretroviral drugs in a single run. unesp.brresearchgate.net The validation of these assays according to regulatory standards (e.g., EMA and FDA) ensures their accuracy, precision, and reliability for therapeutic drug monitoring and clinical studies. researchgate.net Furthermore, metabolomics-based data analysis approaches using high-resolution mass spectrometry are being developed to identify drug metabolites, providing a deeper understanding of the drug's fate in the body. nih.gov

Q & A

Q. What nonclinical data are essential for IND applications involving this compound?

  • Methodological Answer : Include (1) pharmacology-toxicology summaries (e.g., hERG assay results for cardiotoxicity), (2) structural stability data under accelerated storage conditions, and (3) comparative bioavailability studies in animal models. Cross-reference prior human experience, if available (e.g., international marketing data) .

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